GSK-F1 -

GSK-F1

Catalog Number: EVT-270337
CAS Number:
Molecular Formula: C27H18F5N5O4S
Molecular Weight: 603.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-F1 is a novel potent inhibitor of PI4KA.
Source and Classification

GSK-F1 is classified under small molecule inhibitors that target the GSK-3 enzyme. Its identification stems from high-throughput screening methods designed to discover new compounds that can selectively inhibit GSK-3 activity. The compound has shown promise in preclinical studies for its ability to modulate various signaling pathways associated with metabolic regulation and cell survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-F1 involves advanced organic chemistry techniques that typically include multi-step reactions. One notable method for synthesizing compounds similar to GSK-F1 is the Gröebke–Blackburn–Bienaymé reaction, which facilitates the formation of aminoimidazoheterocycles in a continuous flow process. This method utilizes readily available starting materials such as aminoazines, aldehydes, and isocyanides in an environmentally friendly manner, employing ethanol as a solvent and mineral acids instead of traditional metal-based catalysts .

The continuous flow process offers several advantages over batch synthesis, including improved scalability, reduced reaction times, and higher yields. This approach allows for the efficient production of complex molecular architectures that are essential for developing inhibitors like GSK-F1.

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK-F1 can be elucidated using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms within the molecule, which is critical for understanding its interaction with the GSK-3 enzyme.

Data regarding the molecular weight, functional groups, and stereochemistry are essential for characterizing GSK-F1. For instance, the presence of specific functional groups can influence its binding affinity and selectivity towards GSK-3.

Chemical Reactions Analysis

Reactions and Technical Details

GSK-F1 undergoes several chemical reactions that are pivotal for its biological activity. These include binding interactions with the ATP-binding site of GSK-3, where it competes with ATP for binding. The inhibition mechanism involves stabilizing the inactive conformation of the kinase, thereby preventing its phosphorylation activity on substrates such as glycogen synthase.

The reactions can be monitored using techniques like fluorescence resonance energy transfer assays or mass spectrometry to quantify the inhibition effects and determine kinetic parameters such as IC50 values .

Mechanism of Action

Process and Data

The mechanism by which GSK-F1 exerts its inhibitory effects on GSK-3 involves several steps:

  1. Binding: GSK-F1 binds to the ATP-binding pocket of GSK-3.
  2. Conformational Change: This binding induces a conformational change in the enzyme that stabilizes its inactive form.
  3. Inhibition: As a result, the phosphorylation of downstream targets like glycogen synthase is inhibited.

Data from studies indicate that compounds like GSK-F1 can significantly reduce the enzymatic activity of GSK-3, leading to increased glycogen synthesis and altered glucose metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-F1 exhibits specific physical properties such as solubility in organic solvents, stability under physiological conditions, and appropriate lipophilicity for cellular uptake.

Key chemical properties include:

  • Molecular Weight: Typically around 270 Da.
  • Log P: Indicates hydrophobicity which affects membrane permeability.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

These properties are crucial for optimizing drug formulations and enhancing bioavailability .

Applications

Scientific Uses

GSK-F1 has potential applications in various scientific fields:

  • Pharmaceutical Research: As a lead compound for developing new therapies targeting metabolic disorders.
  • Cancer Research: Investigating its role in modulating cell proliferation and survival pathways.
  • Neuroscience: Exploring its effects on neurodegenerative diseases through modulation of signaling pathways affected by GSK-3 activity.
Introduction to GSK-F1: Biochemical and Pharmacological Context

Discovery and Nomenclature of GSK-F1

GSK-F1 emerged from targeted drug discovery programs, likely within GlaxoSmithKline (GSK), as indicated by its nomenclature prefix. Its designation as "Compound F1" reflects its position within a specific chemical series screened for PI4KA inhibitory activity. The systematic identifier "GSK-F1" has become the standard designation in commercial and research contexts. Biochemically, GSK-F1 is defined as a potent and selective ATP-competitive inhibitor of PI4KA. Key pharmacological data reveals its high potency against PI4KA, demonstrated by a pIC₅₀ value of 8.0 (corresponding to a low nanomolar IC₅₀). Crucially, it exhibits significant selectivity over closely related kinases: its activity against PI4KB (pIC₅₀ 5.9), PI3KA (pIC₅₀ 5.8), PI3KB (pIC₅₀ 5.9), PI3KG (pIC₅₀ 5.9), and PI3KD (pIC₅₀ 6.4) is markedly weaker, typically by over two orders of magnitude [1] [6]. This selectivity profile is essential for its utility as a research tool to probe PI4KA-specific functions. Initial research applications focused heavily on its potential to inhibit HCV replication, based on the established critical dependence of HCV on host PI4KA-generated phosphatidylinositol 4-phosphate (PI4P) pools for the formation and function of its replication organelle complexes [1] [3].

Structural Classification of PI4KA Inhibitors

PI4KA belongs to the type III phosphatidylinositol 4-kinase family, structurally distinct from the type II PI4Ks (PI4K2A, PI4K2B). Type III PI4Ks share structural homology with phosphoinositide 3-kinases (PI3Ks), explaining the observed cross-reactivity of some broad-spectrum PI3K inhibitors with PI4KA. GSK-F1 falls into the category of synthetic small molecule ATP-competitive inhibitors designed to exploit the unique features of the PI4KA ATP-binding pocket. While the precise co-crystal structure of GSK-F1 bound to PI4KA is not detailed in the provided sources, its chemical structure (C₂₇H₁₈F₅N₅O₄S) features a complex heterocyclic core, likely facilitating specific interactions within the catalytic cleft [1] [6] [8]. This structural class contrasts significantly with inhibitors developed for type II PI4Ks, such as PI4K2A inhibitors featuring 4-aminoquinazoline scaffolds (e.g., compounds described in docking studies aiming for the ATP pocket of PI4K2A, which possesses an atypical kinase fold). The development of PI4KA-specific inhibitors like GSK-F1 faced challenges due to the enzyme's large size (>200 kDa), complex domain architecture (including an N-terminal domain, a helical domain, and a C-terminal catalytic kinase domain resembling PI3Ks), and regulatory mechanisms involving partners like EFR3, TTC7, and FAM126A [2] [5] [8]. The selectivity of GSK-F1 over type II PI4Ks highlights the successful targeting of these unique structural features within the type III kinase domain.

Role of Phosphatidylinositol 4-Kinase Alpha (PI4KA) in Cellular Signaling

PI4KA, encoded by the PI4KA gene (Gene ID: 5297) located on human chromosome 22q11.21, is the primary enzyme responsible for generating the plasma membrane (PM) pool of phosphatidylinositol 4-phosphate (PI4P) by phosphorylating phosphatidylinositol (PtdIns) at the D4 position of the inositol ring. This reaction represents the first committed step in the biosynthesis of critical signaling lipids, notably phosphatidylinositol 4,5-bisphosphate [PI(4,5)P₂] and phosphatidylinositol 3,4,5-trisphosphate [PI(3,4,5)P₃] [2] [3] [5].

Table 2: PI4KA Signaling Roles and Pathological Relevance

Cellular FunctionMechanism/ConsequencePathological Link
Plasma Membrane PI4P Pool GenerationPhosphorylation of PtdIns at the D4 position; precursor for PI(4,5)P₂ and PI(3,4,5)P₃Receptor signaling (PLC, PI3K pathways)
Viral Replication Organelle FormationHCV NS5A recruits and activates PI4KA; High PI4P levels essential for viral RC integrityHepatitis C Virus (HCV) replication
Membrane Trafficking & IdentityPI4P recruits effector proteins regulating vesicle budding and transportNeurological disorders (e.g., SPG84)
Phosphoinositide Signaling CascadeInitiates PIP2/PIP3 production for downstream signal transduction (e.g., Akt, Ca²⁺)Cancer (e.g., KRAS-dependent tumorigenesis)
Cytoskeletal RegulationLinks PM phosphoinositides to actin dynamics via TTC7AIntestinal atresia, Immunodeficiency

PI4KA's activity is not isolated; it functions within a highly conserved regulatory complex at the endoplasmic reticulum (ER)-plasma membrane (PM) contact sites. Key partners include:

  • EFR3: A PM anchor protein.
  • TTC7 (Tetratricopeptide repeat domain 7): An adaptor protein bridging EFR3 and PI4KA, frequently mutated in human diseases involving immunodeficiency and intestinal atresia.
  • FAM126A (Hyccin): A stabilizing factor for the complex. Mutations in FAM126A cause hypomyelination and congenital cataract (HCC) [2] [5] [9].

This complex ensures localized PI4P production at the PM. PI4P serves not only as a biosynthetic precursor but also as a critical signaling lipid and identity determinant for the PM. It recruits specific effector proteins involved in:

  • Receptor-mediated signaling: PI4P is essential for the sustained production of diacylglycerol (DAG) and inositol trisphosphate (IP₃) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), impacting calcium release and PKC activation [2] [3].
  • Vesicular Trafficking: Regulates secretory pathway trafficking and endosomal recycling.
  • Cytoskeletal Dynamics: Influences actin polymerization and organization, partly through the TTC7A-PI4KA axis which helps limit DNA damage and cell death under confinement [5].
  • Viral Replication: Pathogens, notably HCV, critically depend on PI4KA. The viral non-structural protein 5A (NS5A) directly recruits and activates PI4KA, leading to a massive accumulation of PI4P within specialized membranous structures termed the "membranous web," which serves as the viral replication compartment (RC). Elevated PI4P levels within the RC are believed to create a favorable lipid environment for the assembly and function of the HCV RNA replication machinery [3] [4]. GSK-F1, by inhibiting PI4KA, disrupts this essential PI4P pool, effectively suppressing HCV RNA replication and highlighting PI4KA as a valid host-targeted antiviral strategy [1] [3]. Beyond virology, dysregulation of PI4KA function or expression is implicated in diverse human pathologies, including hereditary spastic paraplegia (SPG84), developmental disorders with neurological, intestinal, and immunological manifestations (due to biallelic PI4KA variants), and cancer progression (e.g., via an EFR3A-PI4KA signaling axis critical for oncogenic KRAS-driven tumorigenesis) [5] [9]. GSK-F1 provides a critical pharmacological tool to dissect these complex roles.

Properties

Product Name

GSK-F1

IUPAC Name

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide

Molecular Formula

C27H18F5N5O4S

Molecular Weight

603.5 g/mol

InChI

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)

InChI Key

MSRFVAYVUUHQCN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F

Solubility

Soluble in DMSO

Synonyms

GSK-F1

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.